5-Bromouracil ribonucleoside

Description

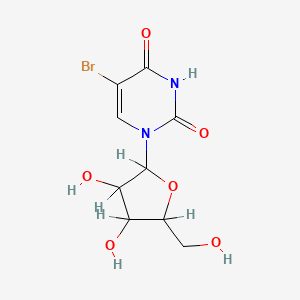

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGFIRQJZCNVMCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870817 | |

| Record name | 5-Bromo-1-pentofuranosylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49680637 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3370-69-2, 957-75-5 | |

| Record name | NSC82222 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82222 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromouridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Molecular Mechanisms of Nucleic Acid Interaction and Mutagenesis

Pathway of Incorporation into Nucleic Acids

The journey of 5-bromouracil (B15302) ribonucleoside from a free molecule to a component of a nucleic acid polymer involves a series of enzymatic modifications. These pathways diverge depending on whether the ultimate destination is a ribonucleic acid (RNA) or a deoxyribonucleic acid (DNA) strand.

Enzymatic Conversion to 5-Bromodeoxyuridine Triphosphate and DNA Incorporation

For 5-bromouracil to be incorporated into DNA, its ribose sugar must first be converted to a deoxyribose. This process is initiated by cellular kinases that phosphorylate 5-bromouracil ribonucleoside (5-bromouridine) to its monophosphate and subsequently its diphosphate (B83284) form, 5-bromouridine (B41414) diphosphate (BrUDP).

The key enzymatic step in the conversion to a deoxyribonucleotide is catalyzed by ribonucleotide reductase . This enzyme reduces the 2'-hydroxyl group of the ribose in BrUDP to yield 5-bromo-2'-deoxyuridine (B1667946) diphosphate (BrdUDP). Following this reduction, a final phosphorylation event, catalyzed by a nucleoside diphosphate kinase, converts BrdUDP to 5-bromo-2'-deoxyuridine triphosphate (BrdUTP) . psu.eduwikipedia.orgmdpi.comqmul.ac.uk This activated deoxyribonucleoside triphosphate is then recognized by DNA polymerases as an analog of thymidine (B127349) triphosphate (dTTP) and can be incorporated into a growing DNA strand during replication. psu.edu

Direct Incorporation into Ribonucleic Acid as 5-Bromouridine Triphosphate

The incorporation of 5-bromouracil into RNA is a more direct process. Cellular kinases phosphorylate this compound to its triphosphate form, 5-bromouridine triphosphate (BrUTP) . bertin-bioreagent.comapexbt.combiotium.commedchemexpress.com RNA polymerases can then utilize BrUTP as a substrate, incorporating 5-bromouridine monophosphate into the elongating RNA chain in place of uridine (B1682114) monophosphate. bertin-bioreagent.com

Tautomeric Equilibrium and Ambiguous Base Pairing

The mutagenic potential of 5-bromouracil stems from its ability to exist in different isomeric forms, known as tautomers, which exhibit altered base-pairing properties.

Keto and Enol Tautomeric Forms of 5-Bromouracil and Preferential Base Pairing

5-Bromouracil, like thymine (B56734) and uracil (B121893), predominantly exists in the stable keto form . In this configuration, it preferentially forms two hydrogen bonds with adenine (B156593) , mimicking the standard A-T base pair. acs.orgnotesforbiology.comyoutube.com

However, 5-bromouracil can undergo a tautomeric shift to a less common enol form . The electronegativity of the bromine atom at the C5 position is thought to increase the frequency of this shift compared to thymine. notesforbiology.com In its enol tautomeric state, 5-bromouracil can form hydrogen bonds with guanine (B1146940) , thus mimicking the base-pairing behavior of cytosine. acs.orgnotesforbiology.comyoutube.com

| Tautomeric Form | Preferential Base Pairing Partner |

| Keto | Adenine (A) |

| Enol | Guanine (G) |

Influence of Tautomerism on Replication Fidelity and Mutagenesis

The ability of 5-bromouracil to exist in two tautomeric forms with different base-pairing specificities is the primary driver of its mutagenic activity. During DNA replication, the presence of 5-bromouracil can lead to the insertion of an incorrect nucleotide in the newly synthesized strand, ultimately resulting in a permanent change in the DNA sequence after subsequent rounds of replication. acs.orgbiologydiscussion.com

Mechanisms of Point Mutation Induction

The ambiguous base-pairing potential of 5-bromouracil can induce two types of point mutations: transitions, where a purine (B94841) is replaced by another purine (A ↔ G) or a pyrimidine (B1678525) is replaced by another pyrimidine (C ↔ T).

A-T to G-C Transition:

This transition can occur through two primary scenarios:

Incorporation Error: If an incoming 5-bromo-2'-deoxyuridine triphosphate (BrdUTP) is in its rare enol form during DNA replication, it can be incorrectly paired with a guanine residue in the template strand. In the next round of replication, this incorporated 5-bromouracil (now likely in its stable keto form) will correctly pair with adenine. However, the guanine on the original template strand will direct the incorporation of cytosine in the complementary strand. This results in one of the daughter DNA molecules having a G-C pair where an A-T pair originally existed. acs.orgnih.govacs.org

Replication Error: If 5-bromouracil is first incorporated into the DNA in its common keto form, pairing with adenine, a tautomeric shift to the enol form can occur in a subsequent round of replication. In this state, it will incorrectly pair with guanine. In the following replication cycle, this guanine will then correctly pair with cytosine, leading to a G-C pair in the daughter DNA. notesforbiology.combiologydiscussion.com

G-C to A-T Transition:

This transition occurs when 5-bromouracil is incorporated opposite a guanine.

Incorporation Error: An incoming BrdUTP in its enol form can mispair with a guanine in the template strand. In the subsequent round of replication, this incorporated 5-bromouracil (now in its keto form) will pair with adenine. This results in an A-T pair in the daughter DNA where a G-C pair was initially present. annualreviews.org

The specific mutational outcome can be influenced by the context of the DNA sequence and the particular DNA polymerase involved. annualreviews.org

| Original Base Pair | Mutagenic Event | Resulting Base Pair | Type of Mutation |

| A-T | 5-BrU (enol) pairs with G during replication. | G-C | Transition |

| G-C | 5-BrU (enol) pairs with G; in the next replication, 5-BrU (keto) pairs with A. | A-T | Transition |

A:T to G:C and G:C to A:T Transition Mutations

5-Bromouracil (5-BrU) is a halogenated derivative of uracil that acts as a base analog and can be incorporated into DNA in place of thymine (T). wikipedia.orgnih.gov Its presence in DNA can lead to transition mutations, which are point mutations that change a purine-pyrimidine base pair to another purine-pyrimidine pair. Specifically, 5-BrU can induce both A:T to G:C and G:C to A:T transitions. wikipedia.orgtriyambak.org

The mutagenic effect of 5-BrU stems from its ability to exist in different tautomeric forms, primarily the keto and enol forms, which have distinct base-pairing properties. wikipedia.org In its more stable keto form, 5-BrU behaves like thymine and pairs with adenine (A). wikipedia.orgmun.ca However, it can shift to the less frequent enol form, or an ionized form, which preferentially pairs with guanine (G). wikipedia.orgtulane.edu This tautomeric ambiguity is the basis for its mutagenic activity. wikipedia.org

An A:T to G:C transition occurs when 5-BrU is incorporated into DNA opposite an adenine during replication while in its common keto form. If, in a subsequent round of replication, the 5-BrU molecule within the DNA template shifts to its enol form, it will pair with an incoming guanine nucleotide. In the next replication cycle, this guanine will correctly pair with cytosine (C), completing the A:T to G:C transition. wikipedia.orgmun.ca

Conversely, a G:C to A:T transition can happen if an incoming 5-BrU molecule, transiently in its enol or ionized form, is inserted opposite a guanine in the template strand during replication. wikipedia.org In subsequent replication rounds, this incorporated 5-BrU, having returned to its more stable keto form, will then pair with adenine. This adenine will, in turn, pair with thymine in the following replication cycle, resulting in a G:C to A:T mutation. wikipedia.org

Role of Tautomeric Shifts During DNA Replication Cycles

The mutagenic nature of 5-bromouracil is fundamentally linked to the chemical phenomenon of tautomerism. Tautomers are isomers of a molecule that differ only in the position of a proton and a double bond. In the case of 5-BrU, it primarily exists in two tautomeric states: the keto form and the enol form. wikipedia.orglibretexts.org

The keto form of 5-BrU is the most common and stable state under physiological conditions. wikipedia.orglibretexts.org In this configuration, it is structurally analogous to thymine and forms a standard Watson-Crick base pair with adenine, involving two hydrogen bonds. mun.ca This allows for its incorporation into a new DNA strand opposite an adenine base during replication. wikipedia.org

The enol form of 5-BrU, while less stable, plays a crucial role in its mutagenicity. nih.gov A tautomeric shift from the keto to the enol form involves the migration of a proton from a nitrogen atom to the adjacent carbonyl oxygen, resulting in a hydroxyl group. libretexts.orgchegg.com This altered structure can form three hydrogen bonds with guanine, mimicking the pairing behavior of cytosine. mun.ca Theoretical studies suggest that the probability of a tautomeric shift from 5-BrU to its enol form (BrU) is significantly higher than that of uracil to its enol form. nih.gov Furthermore, the enol form of 5-BrU (BrU) shows a greater tendency to pair with guanine. nih.gov

These tautomeric shifts can occur spontaneously during DNA replication. quizlet.com If 5-BrU is already incorporated in the DNA strand (in its keto form, opposite adenine), a shift to the enol form just before the next replication round will cause it to mispair with an incoming guanine. mun.ca Conversely, if a free 5-bromouracil deoxynucleoside triphosphate is in its transient enol state at the moment of incorporation, it can be incorrectly inserted opposite a guanine in the template strand. wikipedia.org After incorporation, it can revert to the more stable keto form, leading to a subsequent mispairing with adenine in the next replication cycle. wikipedia.orgncert.nic.in The bromine atom at the C-5 position, being more electronegative than the methyl group of thymine, increases the likelihood of 5-bromouracil being in the enol tautomer, thus enhancing its mutagenic potential. t3db.ca

| Tautomeric Form | Common Pairing Partner | Hydrogen Bonds | Consequence |

| Keto | Adenine (A) | 2 | Normal base pairing, incorporation opposite A. mun.ca |

| Enol/Ion | Guanine (G) | 3 | Mispairing, leading to transition mutations. wikipedia.orgmun.ca |

Nucleic Acid Lesions and DNA Repair Pathway Interventions

Dehalogenation of Incorporated 5-Bromouracil Residues and Uracil Formation

Once 5-bromouracil (5-BrU) is incorporated into the DNA structure, it is not entirely stable and can undergo chemical modifications. One of the significant pathways of its degradation is dehalogenation, which is the removal of the bromine atom from the C5 position of the pyrimidine ring. nih.govnih.gov This process results in the formation of a uracil residue at that site in the DNA. nih.gov

The dehalogenation of incorporated 5-BrU is considered a principal source of premutational lesions. nih.gov The resulting uracil in the DNA is an abnormal base that is typically not found in DNA (where thymine is the standard pyrimidine that pairs with adenine). The presence of uracil can lead to mutagenic events if not properly repaired.

This conversion from 5-BrU to uracil can be catalyzed by certain enzymes. For instance, studies with cytosine analogues have shown that DNA methyltransferases can drive dehalogenation of 5-bromocytosine, followed by methylation. oup.com While this is a different substrate, it highlights a potential enzymatic mechanism for dehalogenation within the cellular environment. Phagocytes can also generate 5-bromouracil from uracil through the action of myeloperoxidase, suggesting that enzymatic processes involving halogenation and potentially dehalogenation exist within the body. nih.govresearchgate.net

The formation of uracil from an incorporated 5-BrU that had originally paired with adenine creates a U:A base pair. However, the more significant mutagenic threat arises from the uracil being treated as a lesion by the cell's DNA repair machinery, which can lead to further downstream consequences. nih.gov

Generation of Apyrimidinic Sites and Associated DNA Repair Processes

Following the dehalogenation of incorporated 5-bromouracil (5-BrU) to form uracil, the cell's DNA repair mechanisms are activated to correct this abnormality. nih.gov The primary enzyme responsible for recognizing and initiating the repair of uracil in DNA is uracil-DNA glycosylase (UDG). nih.govnih.gov

UDG functions by cleaving the N-glycosidic bond that links the uracil base to the deoxyribose sugar backbone of the DNA. quizlet.comnih.gov This action removes the uracil base, but leaves the sugar-phosphate backbone intact, resulting in the formation of an apyrimidinic (AP) site . nih.govnih.gov An AP site is a location in the DNA that lacks a pyrimidine base.

The generation of these AP sites is a critical step in the mutagenic pathway induced by 5-BrU. nih.gov AP sites are themselves significant DNA lesions that can block DNA replication and are cytotoxic if not repaired. oup.comnih.gov The cell employs the Base Excision Repair (BER) pathway to process these AP sites. quizlet.comnih.gov

The BER pathway proceeds as follows:

AP Site Recognition and Incision: An AP endonuclease, such as AP endonuclease 1 (APE1) in mammals or its prokaryotic counterparts, recognizes the AP site. quizlet.comnih.gov The endonuclease then cleaves the phosphodiester bond on the 5' side of the AP site, creating a nick in the DNA strand with a 3'-hydroxyl group and a 5'-deoxyribose phosphate (B84403) (dRP) residue. nih.gov

Excision of the dRP residue: DNA polymerase β (in mammals) then removes the dRP residue. oup.com

DNA Synthesis and Ligation: The same DNA polymerase fills the single-nucleotide gap using the opposite strand as a template. Finally, DNA ligase seals the remaining nick in the sugar-phosphate backbone, restoring the integrity of the DNA strand. quizlet.com

The importance of AP sites in 5-BrU-induced mutagenesis is highlighted by studies in E. coli. Mutants deficient in AP endonuclease (like the xthA mutant) show a significant increase in the frequency of mutations induced by 5-BrU, underscoring that the misrepair or processing of these AP sites is a major contributor to the resulting mutations. nih.gov

Modulation of Mismatch Repair System Activity

The Mismatch Repair (MMR) system is a crucial cellular defense mechanism that corrects errors made during DNA replication, such as single nucleotide mismatches and small insertion/deletion loops. nih.govjournalmeddbu.com The presence of 5-bromouracil (5-BrU) can interact with and modulate the activity of this system.

When 5-BrU, in its enol or ionized form, mispairs with guanine (G), it creates a 5-BrU:G mismatch in the DNA. This mismatch, along with other potential mispairs involving 5-BrU, can be recognized by the MMR machinery. nih.gov The core of the MMR system in most organisms involves MutS homolog (MSH) proteins, which recognize the mismatch, and MutL homolog (MLH) proteins, which coordinate the subsequent steps of excision and resynthesis. nih.gov

The MMR system has been shown to play a role in the cellular response to fluoropyrimidines like 5-fluorouracil, which can also be incorporated into DNA. nih.gov Given that 5-BrU is also a halogenated uracil analog, it is plausible that the MMR system recognizes mismatches containing 5-BrU. tulane.edunih.gov The recognition of a 5-BrU/G mismatch by MSH proteins would trigger the standard MMR cascade, leading to the excision of the newly synthesized strand containing the analog and its replacement with the correct nucleotide. nih.gov

However, the efficiency and outcome of this process can be complex. The MMR system's ability to correct these lesions competes with other repair pathways, such as Base Excision Repair (BER), which deals with the uracil that results from 5-BrU dehalogenation. uzh.ch The interplay between these pathways can influence the ultimate fate of the cell and the mutagenic potential of the base analog. In some contexts, the continuous futile cycling of MMR activity in response to persistent base analog-induced mismatches can lead to cytotoxic outcomes.

Dependence on SOS Response Pathways (e.g., recA, umuC, lexA Functions)

In bacteria such as Escherichia coli, a significant portion of the mutagenesis induced by 5-bromouracil (5-BrU) is not due to simple replication errors alone, but is dependent on the activation of the SOS response, a global network of genes that responds to DNA damage and replication stress. nih.govijbs.com Efficient mutagenesis following the incorporation of 5-BrU requires the functional products of key SOS regulatory and effector genes, including recA, umuC, and a non-mutated lexA. nih.gov

The LexA protein is a transcriptional repressor that, under normal conditions, binds to specific DNA sequences called "SOS boxes" in the operator regions of over forty different genes, keeping their expression at a low level. ijbs.comdokumen.pub These genes include those involved in DNA repair and mutagenesis. ijbs.com

When DNA damage occurs, such as the formation of apyrimidinic (AP) sites following 5-BrU dehalogenation and glycosylase action, single-stranded DNA (ssDNA) regions accumulate. nih.govijbs.com The RecA protein polymerizes on these ssDNA filaments, becoming activated as a coprotease (RecA). ijbs.comnih.gov The primary role of RecA in inducing the SOS response is to facilitate the autocatalytic cleavage of the LexA repressor. ijbs.comgoogle.com This cleavage inactivates LexA, causing it to dissociate from the SOS boxes and leading to the derepression and increased expression of the SOS genes. ijbs.com

Among the genes induced during the SOS response are umuD and umuC. The UmuD protein undergoes a RecA*-mediated cleavage to form UmuD', which then combines with UmuC to form the DNA polymerase V (Pol V). ijbs.com Pol V is a low-fidelity, error-prone DNA polymerase that is capable of translesion synthesis (TLS), meaning it can replicate past non-coding DNA lesions like AP sites that would normally block the main replicative polymerases. scielo.br By inserting a base opposite the AP site, Pol V allows replication to continue, but often does so with a high error rate, thus fixing a mutation in the genome. nih.gov The dependence of 5-BrU mutagenesis on umuC demonstrates the critical role of this error-prone polymerase in converting the DNA lesions into stable mutations. nih.gov

Therefore, the mutagenic pathway for 5-BrU is heavily reliant on the SOS system:

Incorporation and dehalogenation of 5-BrU lead to AP sites. nih.gov

These lesions activate RecA. ijbs.com

Activated RecA* promotes the cleavage of the LexA repressor. ijbs.com

This induces the SOS genes, including umuDC. nih.gov

The resulting Pol V (UmuD'₂C) performs error-prone replication across the AP sites, causing mutations. nih.govscielo.br

Impact on DNA Structure and Dynamics

The incorporation of the base analog 5-bromouracil (5-BrU) in place of thymine exerts a significant influence on the local structure and dynamics of the DNA duplex. These perturbations are central to its mutagenic activity and its utility as a probe for studying nucleic acid conformations. nih.govresearchgate.net The primary mechanism of 5-BrU-induced mutagenesis stems from its tautomeric ambiguity. wikipedia.orgyoutube.com 5-BrU can exist in at least three tautomeric forms: the keto, enol, and ionized forms, each with distinct base-pairing preferences. wikipedia.org In its common keto form, 5-BrU pairs with adenine, mimicking thymine. wikipedia.orgbiocyclopedia.com However, due to the higher electronegativity of the bromine atom compared to thymine's methyl group, 5-BrU has a greater propensity to shift to its rarer enol or ionized tautomeric state. youtube.combiocyclopedia.com In these forms, it preferentially pairs with guanine. wikipedia.orgnih.gov This mispairing can occur either during the incorporation of the 5-BrU-containing nucleotide opposite a guanine in the template strand or during a subsequent replication round where an incorporated 5-BrU (opposite an adenine) shifts its form and pairs with an incoming guanine. wikipedia.orgbiocyclopedia.com The ultimate result of this tautomeric shifting is a transition mutation, changing an A-T base pair to a G-C pair or vice-versa. wikipedia.orgnih.gov

Table 1: Tautomeric Forms of 5-Bromouracil and Base Pairing

| Tautomeric Form | Predominant Pairing Partner | Resulting Base Pair | Mutagenic Consequence |

|---|---|---|---|

| Keto | Adenine (A) | 5-BrU-A | Mimics T-A pair; non-mutagenic incorporation. wikipedia.orgbiocyclopedia.com |

| Enol | Guanine (G) | 5-BrU-G | Mispairing leading to A-T → G-C transition. wikipedia.orgnih.gov |

| Ionized | Guanine (G) | 5-BrU-G | Mispairing leading to A-T → G-C transition. wikipedia.org |

Table 2: Research Findings on 5-Bromouracil's Impact on DNA Structure

| Research Focus | Key Finding | Structural Parameter Affected | Reference |

|---|---|---|---|

| NMR Spectroscopy of DNA Heptaoligonucleotide | Substitution of thymine with 5-BrU induces significant conformational changes from normal B-DNA. | Helix Twist, Glycosyl Torsion Angle | nih.govnih.gov |

| DNA:RNA Hybrid Microhelices | The bromine atom destabilizes its base pair. | Rise Parameter, Helix Diameter | tandfonline.comucm.es |

| Mutagenesis in E. coli | Mutagenesis involves misrepair of lesions caused by dehalogenation of 5-BrU, leading to apyrimidinic (AP) sites. | Formation of AP Sites | nih.gov |

| Photochemistry | UV irradiation of 5-BrU-containing DNA leads to the formation of a uracilyl radical, which can abstract a hydrogen atom from an adjacent sugar. | DNA Strand Breaks | researchgate.netroyalsocietypublishing.org |

In addition to structural alterations, the presence of 5-BrU in DNA can lead to the formation of DNA lesions, which are critical intermediates in its mutagenic pathway. nih.gov A significant portion of 5-BrU-induced mutagenesis is not due to direct mispairing alone but results from the cell's attempt to repair lesions arising from the analog. The incorporated 5-BrU can undergo dehalogenation, a process that converts it into a uracil residue within the DNA strand. nih.gov Uracil-DNA glycosylase, a key enzyme in the base excision repair pathway, recognizes and removes this uracil, creating an apyrimidinic (AP) site. nih.gov These AP sites are themselves mutagenic lesions and their processing by the cell's SOS repair system can lead to the fixation of mutations. nih.govglobalauthorid.com

The dynamics of DNA containing 5-BrU are also affected, particularly in response to ultraviolet (UV) radiation. royalsocietypublishing.orgrsc.org 5-BrU acts as a radiosensitizer, meaning its presence in DNA increases the cell's sensitivity to UV light. royalsocietypublishing.orgpsu.edu Upon UV excitation, the C-Br bond in 5-BrU can cleave, forming a highly reactive uracilyl radical. royalsocietypublishing.org This radical can then abstract a hydrogen atom from a nearby molecule, such as the sugar backbone of the DNA, leading to single-strand breaks and other forms of DNA damage. researchgate.netroyalsocietypublishing.org Time-resolved spectroscopy studies have shown that this process is incredibly fast, with the excited state decaying on a femtosecond timescale. rsc.org

Genomic Stability and Cytogenetic Consequences

Induction of Chromosomal Aberrations and Cytotoxicity

The introduction of 5-Bromouracil (B15302) ribonucleoside into cellular systems can lead to significant structural and numerical chromosomal abnormalities. The base analog, 5-Bromouracil (5-BrU), derived from the ribonucleoside, can be incorporated into DNA in place of thymine (B56734). wikipedia.org Due to the different tautomeric forms it can adopt, 5-BrU can cause point mutations by mispairing with guanine (B1146940) instead of adenine (B156593) during DNA replication. wikipedia.orgyoutube.com This fundamental alteration at the nucleotide level can escalate to more severe chromosomal damage. Early studies have indicated that the incorporation of such analogs can induce chromosomal breakage. nih.gov

Cytotoxicity is a direct consequence of the genomic damage inflicted by 5-Bromouracil ribonucleoside. The compound and its derivatives are recognized as cytotoxic agents. biosynth.com For instance, 5-Bromouracil inhibits DNA synthesis, contributing to its cell-killing effects. biosynth.com The extent of cytotoxicity is often linked to the cell's ability to process the incorporated analog and the subsequent DNA damage.

Table 1: Research Findings on Chromosomal Aberrations and Cytotoxicity

| Finding | Organism/Cell Line | Key Observation | Reference |

| Induction of Chromosomal Breakage | Mammalian Cells | Early toxicity studies demonstrated that BrdU, a derivative, can induce chromosomal breakage. | nih.gov |

| Cytotoxic Agent | General | 5-Bromouracil is a cytotoxic agent that inhibits DNA synthesis. | biosynth.com |

| Mutagenic Effects | Human Lymphocytes | 5-Bromouracil exhibits genotoxic effects in transfection experiments with human lymphocytes. | biosynth.com |

Formation of Micronuclei and DNA Breakage

A hallmark of genotoxic stress and chromosomal instability is the formation of micronuclei. wikipedia.org These are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. wikipedia.org The presence of this compound and its metabolites can lead to an increased frequency of micronuclei formation. This occurs because the DNA damage and chromosomal aberrations induced by the compound can result in acentric fragments or lagging chromosomes during cell division. wikipedia.orgnih.gov

The underlying cause of these chromosomal-level defects is DNA breakage. The substitution of thymine with 5-bromouracil in DNA makes the molecule more susceptible to damage. For example, studies have shown that DNA containing 5-bromodeoxyuridine (a derivative of this compound) exhibits enhanced sensitivity to hydrolysis under certain conditions, leading to breaks adjacent to the analog residues. nih.gov Furthermore, the process of repairing the lesions caused by the incorporation of 5-bromouracil can itself lead to the formation of apyrimidinic (AP) sites, which are a form of DNA damage and can lead to strand breaks if not properly repaired. nih.gov

Table 2: Research on Micronuclei Formation and DNA Breakage

| Finding | Organism/Cell Line | Key Observation | Reference |

| Micronuclei from Chromosome Aberrations | Irradiated Human Lymphocytes | The production of micronuclei from chromosome aberrations has been observed. | nih.gov |

| DNA Breakage at Analog Residues | Oligodeoxynucleotides | Substitution with bromouracil nucleotides enhances sensitivity to hydrolysis, causing breaks. | nih.gov |

| Formation of Apyrimidinic Sites | Escherichia coli | Dehalogenation of incorporated bromouracil leads to uracil (B121893), which is then removed, forming AP sites. | nih.gov |

| Micronuclei in Cancer Cells | M059K glioblastoma cells | Micronuclei are a characteristic feature of cancer cells, indicating genomic damage. | nih.gov |

Effects on Cellular Proliferation and Growth Inhibition

The genotoxic effects of this compound translate into significant impacts on cell division and growth. A single, brief exposure to its deoxyriboside derivative, bromodeoxyuridine (BrdU), has been shown to cause a profound and sustained reduction in the proliferation rate of various cancer cell lines. nih.gov This inhibitory effect is a key aspect of its cytotoxic nature.

The mechanisms behind this growth inhibition are multifaceted. The incorporation of the analog into DNA can interfere with the normal processes of DNA replication and transcription, leading to cell cycle arrest. nih.gov For instance, high concentrations of bromodeoxyuridine triphosphate (BrdUTP) can inhibit ribonucleoside diphosphate (B83284) reductase, an enzyme crucial for the production of deoxynucleotides needed for DNA synthesis. nih.gov This leads to a deficiency in the building blocks of DNA, thereby halting proliferation. Studies on human glioma cells have demonstrated a dose-dependent reduction in the rate of population doubling upon treatment with BrdU. nih.gov

Table 3: Impact of 5-Bromouracil Derivatives on Cellular Proliferation

| Cell Line | Treatment | Effect | Reference |

| Human Glioma Neurospheres | 5 or 10 µM BrdU (single pulse) | Dose-dependent reduction in the rate of population doubling. | nih.gov |

| Various Cancer Cell Lines | BrdU | Induces a profound and sustained reduction in proliferation rate. | nih.gov |

| p16-null Lung Cancer Cells | 5-bromo-2-deoxyuridine | Activates DNA damage signaling and induces a senescence-like phenotype. | nih.gov |

Studies on Genomic Instability in Model Organisms (e.g., Escherichia coli, Saccharomyces cerevisiae)

The fundamental mechanisms by which this compound induces genomic instability have been extensively studied in model organisms like the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae.

In E. coli, the mutagenic effects of 5-bromouracil are well-documented. Its incorporation into the bacterial DNA leads to an increase in mutation frequency. nih.gov A significant portion of this mutagenesis is dependent on the cell's DNA repair systems, specifically the SOS response, which is activated by DNA damage. nih.gov The premutational lesions are primarily due to the dehalogenation of incorporated 5-BrU to uracil, which is then excised, creating apyrimidinic sites that can lead to mutations if misrepaired. nih.gov Studies have also shown that the incorporation of 5-bromouracil sensitizes E. coli to ultraviolet radiation. psu.edu

In the yeast Saccharomyces cerevisiae, a powerful model for studying eukaryotic cell biology, the introduction of ribonucleotides into the genome is a source of instability. nih.gov While yeast can survive without the RNase H2 enzyme, which removes stray ribonucleotides, its absence leads to increased mutation and recombination rates. nih.gov The presence of analogs like this compound would likely exacerbate this instability. The accumulation of ribonucleotides in the DNA of RNase H2-deficient yeast, followed by the introduction of active RNase H2, results in massive DNA breaks and a condition termed 'ribodysgenesis'. nih.gov This highlights the critical role of cellular machinery in mitigating the damaging effects of such analogs. Furthermore, long-term propagation of industrial yeast strains can lead to genomic instability, and the presence of mutagens can trigger undesirable phenotypes. nih.gov

Table 4: Genomic Instability in Model Organisms

| Organism | Key Finding | Mechanism | Reference |

| Escherichia coli | Increased mutation frequency. | Misrepair of apyrimidinic sites resulting from 5-BrU incorporation and dehalogenation. | nih.gov |

| Escherichia coli | Sensitization to UV radiation. | Incorporation of 5-bromouracil into DNA enhances the lethal effects of UV light. | psu.edu |

| Saccharomyces cerevisiae | Ribodysgenesis. | Sudden introduction of RNase H2 into cells with high levels of genomic ribonucleotides causes massive DNA breaks. | nih.gov |

| Saccharomyces cerevisiae | Increased mutation and recombination. | Lack of RNase H2 to remove incorporated ribonucleotides leads to genomic instability. | nih.gov |

Transcriptional and Post Transcriptional Regulatory Effects

Alterations in Gene Expression Profiles

However, it is important to distinguish the effects of 5-Bromouridine (B41414) in RNA from those of its deoxyribonucleoside counterpart, 5-Bromodeoxyuridine (BrdU), when incorporated into DNA. Studies have shown that when BrdU replaces thymidine (B127349) in DNA, it can cause alterations in the resulting RNA transcripts. For instance, RNA synthesized from a BrdU-containing chromatin template exhibits a different base composition, with a lower proportion of adenine (B156593) and a higher proportion of guanine (B1146940). nih.govnih.gov This highlights that while BrU in RNA is largely non-perturbing for analytical purposes, significant halogen-based modifications to the DNA template can indeed alter gene expression profiles.

Transcriptional termination is a critical step in gene expression, ensuring that RNA polymerase ceases transcription at the correct location. Mechanisms like attenuation involve the premature termination of transcription, regulated by the folding of the nascent RNA leader sequence, often in response to metabolic cues. elifesciences.orgexeter.ac.uk Failure of these termination signals can lead to transcriptional read-through, where the polymerase continues transcribing into downstream regions, potentially interfering with adjacent genes. nih.govresearchgate.net

Despite the known mechanisms by which RNA structure influences termination, the scientific literature based on conducted research does not provide direct evidence that the incorporation of 5-Bromouridine into a nascent RNA transcript significantly induces transcriptional read-through or alters attenuation phenomena. While other halogenated nucleosides, such as 5-Fluorouridine, have been shown to affect translational readthrough of premature stop codons, a direct link between 5-Bromouridine in RNA and the fidelity of transcriptional termination has not been established. ed.ac.uk

Gene expression in eukaryotes is profoundly influenced by the packaging of DNA into chromatin. The fundamental unit of chromatin is the nucleosome, which consists of DNA wrapped around histone proteins. The positioning of these nucleosomes can determine the accessibility of promoter and enhancer regions to transcription factors. ed.ac.ukelifesciences.org Nucleosome-depleted regions are characteristic of active promoters, and the repositioning or eviction of nucleosomes is a key mechanism for releasing gene repression and activating transcription. ed.ac.ukmit.edu

Certain RNAs are known to interact with chromatin and can play a role in modulating its structure. nih.govfrontiersin.org However, there is no direct evidence from the conducted research to suggest that RNA molecules containing 5-Bromouridine can mediate the disruption of nucleosome positioning or lead to the release of gene repression.

It is crucial to differentiate this from the well-documented effects of 5-Bromodeoxyuridine (BrdU). When BrdU is incorporated into DNA, it has been shown to disrupt the ordered positioning of nucleosomes, leading to the enhanced transcription of previously repressed genes. wikipedia.org This effect is attributed to the presence of the analog in the DNA template itself, which affects histone-DNA interactions. There is no corresponding evidence to suggest that BrU within an RNA transcript can exert a similar influence on the chromatin template from which it was transcribed.

Influence on Messenger RNA Splicing Efficiency

Pre-messenger RNA (pre-mRNA) splicing is a fundamental post-transcriptional modification in eukaryotes where non-coding introns are removed and coding exons are ligated together. This process is carried out by the spliceosome, a large ribonucleoprotein complex. The efficiency and fidelity of splicing are critical for producing functional proteins.

The impact of 5-Bromouridine incorporation on splicing efficiency appears to be complex. One study investigating the potential interference of BrU with splicing found no significant difference in the splicing of labeled versus unlabeled chromatin-associated RNA. biorxiv.org Conversely, another study reported that the substitution of uridines with BrU in a pre-mRNA transcript led to the inhibition of the splicing reaction in vitro. researchgate.net This suggests that specific uridine (B1682114) residues may be critical for spliceosome recognition or catalysis and that their replacement with BrU can be disruptive. These differing findings indicate that the effect of BrU on splicing may be context-dependent, potentially varying with the specific transcript or the experimental system used.

Quantitative Analysis of RNA Synthesis and Degradation Rates

A primary application of 5-Bromouridine is in the metabolic labeling of nascent RNA to quantitatively measure the dynamics of RNA synthesis (transcription) and degradation. nih.govnih.gov By introducing BrU to cells for a defined period (a "pulse"), newly transcribed RNA becomes labeled. The amount of this labeled RNA can then be measured to determine the rate of synthesis. To measure degradation, the BrU-containing medium is replaced with standard medium (a "chase"), and the disappearance of the BrU-labeled RNA is tracked over time. researchgate.netnih.gov

This pulse-chase approach offers a significant advantage over methods that use transcription-inhibiting drugs, as it allows for the measurement of RNA turnover in physiologically unperturbed cells. nih.govnih.gov The ability to isolate and quantify only the RNA synthesized within a specific timeframe provides a direct readout of both its production and its stability, which are the two key parameters determining its steady-state abundance. cancer.gov

Several powerful, high-throughput sequencing techniques have been developed that leverage 5-Bromouridine labeling to analyze RNA dynamics on a genome-wide scale.

BRIC-seq (Bromouridine Immunoprecipitation Chase-deep Sequencing) is a method designed to determine the half-lives of thousands of transcripts simultaneously. researchgate.net In this technique, cells are pulse-labeled with BrU for an extended period to ensure all RNA species are labeled. The label is then "chased" with normal uridine, and cells are collected at various time points. BrU-containing RNAs are isolated by immunoprecipitation with an anti-BrdU antibody, and the remaining amount at each time point is quantified by deep sequencing. This allows for the calculation of a specific decay rate for each transcript. nih.govnih.gov

Dyrec-seq (Dynamic analysis of RNA expression and decay-seq) is a more recent method that enables the simultaneous measurement of both transcription and degradation rates. It employs sequential labeling with two different uridine analogs: 4-thiouridine (B1664626) (4sU) and 5-Bromouridine (BrU). By analyzing the incorporation and decay kinetics of both labels within the same experiment, a comprehensive profile of RNA dynamics can be generated for thousands of genes. nih.gov

Other related techniques include Bru-seq , which captures nascent RNA after a short BrU pulse to map the locations of actively transcribing RNA polymerases, and BruChase-seq , a variation of BRIC-seq used to determine RNA decay rates. biorxiv.orgnih.gov

| Methodology | Primary Measurement | Labeling Strategy | Key Advantage |

|---|---|---|---|

| BRIC-seq | RNA Degradation Rates (Half-life) | Pulse-Chase with BrU | Genome-wide measurement of RNA stability in physiologically unperturbed cells. nih.gov |

| Dyrec-seq | RNA Synthesis and Degradation Rates | Sequential labeling with 4sU and BrU | Allows for simultaneous quantification of both transcription and decay dynamics. nih.gov |

| Bru-seq | Nascent RNA / Active Transcription Sites | Short Pulse with BrU | Maps the position of transcriptionally engaged RNA polymerases across the genome. nih.gov |

Photoreactivities of 5-Bromouracil-Containing RNAs and Product Formation

A distinct chemical property of 5-Bromouracil (B15302), the nucleobase in 5-Bromouridine, is its photoreactivity. When RNA containing BrU is irradiated with ultraviolet (UV) light (e.g., at 308 nm), the carbon-bromine bond undergoes homolytic cleavage, generating a highly reactive uracil-5-yl radical. mdpi.com

This radical can then abstract a hydrogen atom from a nearby molecule, creating a stable crosslink. Research has shown that this hydrogen abstraction occurs with high selectivity at the C2' position of the ribose of the 5'-neighboring nucleotide. researchgate.net This reaction results in the formation of a specific photoproduct: a 2'-keto-nucleoside at the adjacent position. For example, if the sequence is 5'-A(BrU)-3', UV irradiation would produce 5'-A(BrU)-3', where A is 2'-keto-adenosine. researchgate.net The efficiency and specific products of this photoreaction can be influenced by the local secondary structure of the RNA (e.g., A-form vs. Z-form). researchgate.net This photoreactivity is a valuable tool in structural biology for mapping RNA-protein interactions, as the uracil-5-yl radical can also crosslink to nearby amino acid residues, particularly electron-rich ones like tyrosine. mdpi.com

| Process Step | Description | Key Outcome |

|---|---|---|

| 1. Photoexcitation | RNA containing 5-Bromouracil is irradiated with UV light. | Cleavage of the C5-Br bond. |

| 2. Radical Formation | A highly reactive uracil-5-yl radical is generated. | Creation of an unstable, reactive species on the nucleobase. |

| 3. Hydrogen Abstraction | The radical abstracts a hydrogen atom from the C2' position of the 5'-adjacent ribose. | Formation of a covalent bond, stabilizing the radical. |

| 4. Product Formation | The adjacent nucleotide is converted into a 2'-keto product (e.g., 2'-keto-adenosine). | A stable, identifiable product indicating proximity. researchgate.net |

Advanced Research Methodologies and Applications

Utilization as an Experimental Mutagen for Genetic Studies

The mutagenic properties of this compound are primarily attributed to its base, 5-Bromouracil (B15302) (5-BrU). wikipedia.orgnih.gov When introduced to cells, 5-Bromouridine (B41414) can be metabolized and its deoxyribonucleoside counterpart, 5-bromo-2-deoxyuridine, can be incorporated into DNA in place of thymine (B56734). wikipedia.orgdrugfuture.com This incorporation is the basis for its use as a powerful experimental mutagen.

The primary mechanism by which 5-Bromouracil induces mutations is through base substitution, leading to targeted point mutations. wikipedia.org This occurs because 5-Bromouracil can exist in two different tautomeric forms, each with distinct base-pairing properties.

Keto Form: In its more common keto form, 5-Bromouracil behaves as an analog of thymine and pairs correctly with adenine (B156593) (A). wikipedia.orgguidechem.com

Enol Form: However, it can undergo a tautomeric shift to its rarer enol form. In this state, it mimics the structure of cytosine and incorrectly pairs with guanine (B1146940) (G). wikipedia.orgyoutube.com

This tautomeric ambiguity is the source of its mutagenicity. If 5-Bromouracil is in its enol form during DNA replication, it will direct the incorporation of guanine instead of adenine. In subsequent replication rounds, this guanine will pair with cytosine, completing a transition mutation from an A-T base pair to a G-C base pair. wikipedia.orgguidechem.com This ability to induce specific A-T to G-C transitions makes it a valuable tool for geneticists studying the functional consequences of point mutations. youtube.com

| Tautomeric Form | Structural Analog | Base Pairing Partner | Resulting Mutation |

|---|---|---|---|

| Keto (Common) | Thymine | Adenine (A) | None (Normal Pairing) |

| Enol (Rare) | Cytosine | Guanine (G) | A-T → G-C Transition |

The mutagenic potential of base analogs and DNA lesions can be quantitatively assessed using specialized assays. A powerful model system for such studies is the yeast Saccharomyces cerevisiae. One relevant technique is the yeast oligonucleotide transformation assay, which can be used to study the mutagenic specificities of specific DNA lesions in vivo. nih.gov

In this type of assay, synthetic oligonucleotides containing a specific lesion or base analog are used to transform yeast cells that have a known mutation, for example, a nonsense mutation in a reporter gene like CYC1. nih.govresearchgate.net The ability of the oligonucleotide to revert this mutation and restore gene function (e.g., transform the cells to Cyc1+) is measured. The frequency of transformation provides an indication of how efficiently the cellular DNA replication machinery can bypass the lesion. Furthermore, by sequencing the reporter gene in the resulting transformants, researchers can determine the exact base that was incorporated opposite the analog, revealing its precise mutagenic signature. nih.gov

Much of the foundational understanding of 5-Bromouracil's mutagenic effects comes from research on bacteriophages. youtube.com Groundbreaking experiments in the 1950s by Litman and Pardee demonstrated that 5-Bromouracil could induce mutations in T2 bacteriophages. youtube.comnih.gov

In these classic studies, E. coli bacteria were grown in a medium containing 5-Bromouracil, which was then incorporated into the DNA of replicating bacteriophages. youtube.com This resulted in the production of mutant phages, which were identified by their altered plaque morphology. The research showed a clear concentration-dependent relationship between 5-Bromouracil and the frequency of mutations, confirming its role as a mutagen. youtube.com These bacteriophage systems provided a simple yet powerful tool to elucidate the fundamental mechanisms of chemical mutagenesis, including the A-T to G-C transition pathway. nih.gov

Nucleic Acid Labeling and Detection in Cellular Processes

Beyond its role as a mutagen, 5-Bromouridine (BrU) is a widely used tool for labeling and tracking newly synthesized RNA in living cells. nih.gov When supplied to cells, BrU is taken up, phosphorylated, and incorporated into nascent RNA transcripts by RNA polymerases. ku.dknih.gov The incorporated BrU acts as a chemical tag that can be specifically detected, allowing researchers to visualize and quantify RNA synthesis and turnover.

A primary application of BrU labeling is the detection of RNA synthesis at the single-cell level. This method offers a non-radioactive alternative to traditional techniques that use tritiated uridine (B1682114). ku.dknih.gov After cells are incubated with BrU, they are fixed and permeabilized. The BrU-substituted RNA is then detected using a monoclonal antibody that specifically recognizes bromodeoxyuridine (BrdU) but also cross-reacts with BrU. tandfonline.com

This antibody can be conjugated to a fluorescent molecule, allowing for the visualization of transcription sites within the nucleus by microscopy. cancer.govcancer.gov Alternatively, the fluorescent signal can be quantified on a cell-by-cell basis using flow cytometry. ku.dkwikipedia.org This dynamic approach provides valuable information about cellular activation, gene expression, and the spatial organization of transcription. nih.govcancer.gov

Determining the stability of RNA molecules is crucial for understanding gene regulation. BrU labeling is central to a powerful technique for measuring RNA half-lives on a genome-wide scale, known as 5'-Bromouridine Immunoprecipitation Chase-Deep Sequencing (BRIC-seq). nih.govwikipedia.orgspringernature.com

The BRIC-seq method involves a "pulse-chase" experimental design:

Pulse: Cells are briefly exposed to BrU, which is incorporated into all newly synthesized RNA transcripts. springernature.comresearchgate.net

Chase: The BrU-containing medium is washed out and replaced with a medium containing a high concentration of normal uridine. This prevents further incorporation of BrU.

Time Points: Cells are harvested at various time points after the chase begins. researchgate.net

Immunoprecipitation: BrU-labeled RNA is isolated from total RNA using the anti-BrdU antibody. researchgate.net

Quantification: The amount of each specific BrU-labeled transcript remaining at each time point is quantified using deep sequencing.

By measuring the rate of decrease of each BrU-labeled RNA species over time, researchers can calculate its specific half-life. springernature.comnih.gov Studies using BRIC-seq have revealed that transcripts for housekeeping genes are generally stable, while those for regulatory proteins, such as transcription factors, are often very unstable, allowing for rapid changes in gene expression. tandfonline.comnih.gov

| Transcript Class | General Function | Relative Half-Life | Significance |

|---|---|---|---|

| Housekeeping Genes | Metabolic processes, mitochondrial function, structural components | Long / Stable | Allows for constant protein production for essential cellular functions. nih.gov |

| Regulatory Genes | Transcription factors, signaling molecules | Short / Unstable | Enables rapid adjustments to gene expression in response to stimuli. nih.gov |

| Non-coding RNAs | Varies widely; regulatory and housekeeping functions | Variable | Suggests that, like mRNAs, the stability of non-coding RNAs is linked to their specific biological function. tandfonline.com |

Development of in situ Hybridization Probes

5-Bromodeoxyuridine (BrdU) serves as an effective label for generating non-radioactive DNA probes used in in situ hybridization (ISH) to detect specific DNA or RNA sequences within cells and tissues. An in vivo labeling method involves incorporating BrdU into plasmid DNA by culturing host E. coli in a medium rich in BrdU. nih.gov This process can achieve a high substitution rate, where approximately 80% of thymidine (B127349) residues are replaced by BrdU. nih.gov The resulting BrdU-labeled DNA is then purified and can be used as a probe.

These probes offer high sensitivity, capable of detecting picogram quantities of target nucleic acids on nitrocellulose filters and cellular mRNA in ISH experiments. nih.gov Detection is typically achieved using a monoclonal anti-BrdU antibody conjugated to a fluorescent marker (like FITC) or an enzyme (like peroxidase), allowing for clear visualization under a microscope. nih.gov This method provides a stable, sensitive, and efficient alternative to radioactive probes and does not require in vitro enzymatic reactions like nick translation to incorporate the label. nih.gov Similarly, 5-Bromouridine 5'-triphosphate (BrUTP) can be enzymatically incorporated into newly synthesized RNA, which can then be detected with anti-BrdU antibodies for applications like analyzing transcriptional activity. biotium.comnih.govnih.gov

Photo-Cross-linking for Macromolecular Interaction Mapping

The substitution of thymine with 5-Bromouracil (in the form of BrdU in DNA) or uracil (B121893) with 5-Bromouracil (as BrU in RNA) renders the nucleic acid highly sensitive to UV light. upenn.eduroyalsocietypublishing.org Upon irradiation with UV light, typically at wavelengths around 308-312 nm, the carbon-bromine bond in the 5-bromouracil moiety can break, generating a highly reactive uracil-5-yl radical. royalsocietypublishing.orgnih.govoup.com This radical can then form a covalent bond—a "cross-link"—with amino acid residues in close proximity, effectively capturing transient interactions between nucleic acids and proteins. upenn.edunih.govresearchgate.net This zero-distance cross-linking capability is invaluable for identifying the precise sites of interaction.

Elucidation of DNA-Protein Interactions

Photo-cross-linking using 5-Bromodeoxyuridine (BrdU)-substituted DNA is a powerful technique to map the contact points between DNA and its binding proteins. upenn.edunih.govresearchgate.net By replacing thymidine with BrdU at specific positions within a DNA sequence, researchers can precisely identify which protein residues are in direct contact with that part of the DNA. nih.gov Upon UV irradiation of the BrdU-labeled DNA-protein complex, covalent cross-links form. nih.gov Subsequent analysis, often involving protein digestion and mass spectrometry, can identify the specific amino acid and peptide fragments attached to the DNA, thereby mapping the interaction interface. nih.gov

This method has been successfully used to identify point contacts in various DNA-protein complexes. For instance, in the Oxytricha telomere protein-DNA complex, site-specific BrdU substitution dramatically increased cross-linking yields (e.g., a 10-fold increase for T7 substitution) and enabled the identification of specific contacts, such as Tyrosine-239 of the protein cross-linking to Guanine-3 and Histidine-292 to Thymine-7 (replaced by BrdU) on the DNA. nih.gov This level of resolution provides critical insights into the binding mechanisms and structural organization of these vital complexes. nih.gov

| System Studied | BrdU Position | Cross-linked Amino Acid | Cross-linking Yield |

| Oxytricha telomere protein-DNA | T7 | His292 | ~25% |

| Oxytricha telomere protein-DNA | T15 | Tyr142 | Not specified |

| Oxytricha telomere protein-DNA | G3 | Tyr239 | Not specified |

| lac repressor-operator DNA | Various | Not specified | Not specified |

| GCN4-DNA complex | Various | Not specified | Not specified |

Characterization of RNA-Protein Complexes

Analogous to its use in DNA, 5-Bromouridine (BrU) can be incorporated into RNA to map RNA-protein interactions. oup.com This technique is instrumental in understanding processes like translational regulation, RNA processing, and ribonucleoprotein assembly. By substituting a specific uridine with BrU in an RNA molecule, a highly localized photoreactive probe is created.

A notable example is the study of the bacteriophage R17 coat protein binding to its RNA operator. oup.comnih.gov An RNA hairpin model of the operator, with BrU at position -5, was cross-linked to the coat protein with high efficiency upon UV irradiation at 308 nm. oup.comnih.govnih.gov Subsequent analysis identified a specific covalent bond between the BrU at position -5 of the RNA and Tyrosine-85 of the coat protein. oup.comnih.govnih.govoup.com The specificity of this reaction was confirmed when a mutant protein with Serine at position 85 failed to cross-link, despite binding to the RNA. oup.comnih.gov Model studies show a preference for photocrosslinking of BrU to electron-rich aromatic amino acids like tyrosine, tryptophan, and histidine. nih.govoup.com

| RNA-Protein System | UV Wavelength | Cross-linking Yield | Identified Contact |

| Bacteriophage R17 coat protein-RNA operator | 308 nm (XeCl laser) | >50% | BrU at position -5 ↔ Tyrosine-85 |

| Bacteriophage R17 coat protein-RNA operator | 312 nm (transilluminator) | >20% | BrU at position -5 ↔ Tyrosine-85 |

Analysis of Photo-Induced Direct Strand Cleavage Mechanisms

The UV irradiation of DNA containing 5-bromouracil not only induces cross-linking but can also lead to the cleavage of the DNA backbone. nih.gov The process is initiated by the formation of a uracil-5-yl radical following the cleavage of the C-Br bond. royalsocietypublishing.org This highly reactive radical can then abstract a hydrogen atom from a neighboring sugar moiety, typically from the C1' position of the adjacent nucleotide on the 5' side. nih.govoup.com This hydrogen abstraction initiates a series of reactions that ultimately results in the breaking of the phosphodiester backbone, an event known as strand cleavage. nih.gov

The efficiency and pathway of this cleavage are sequence-dependent. nih.gov For example, in sequences like 5′-(G/C)AABrUBrUT-3′, the photoreaction is enhanced. The mechanism often involves an initial photo-induced electron transfer from a nearby guanine base (which has a low oxidation potential) to the 5-bromouracil, forming a radical anion that then expels a bromide ion to generate the uracil-5-yl radical. nih.govoup.com In some cases, single photochemical events in BrdU-containing DNA can lead to double-strand breaks, a particularly severe form of DNA damage. nih.gov Studies in E. coli showed that UV irradiation produced approximately one double-strand break for every 100 single-strand breaks in BrdU-substituted DNA. nih.gov

Controlled Incorporation for Genomic Engineering

The ability of cellular enzymes to use 5-bromo-2'-deoxyuridine (B1667946) triphosphate (BrdUTP) as a substitute for thymidine triphosphate allows for the controlled, large-scale incorporation of this analog into DNA. upenn.edu This creates modified genomes or DNA vectors that are photosensitive and can be used for a variety of genomic engineering and structural biology applications.

Integration of Analogs into DNA on a Preparative Scale (e.g., M13 Derivatives)

Bacteriophage M13, a virus that infects E. coli and has a single-stranded DNA genome, is a particularly useful vector for the preparative-scale synthesis of BrdU-labeled DNA. nih.govnih.gov By using a thymine-requiring (thyA⁻) strain of E. coli and providing 5-bromodeoxyuridine in the culture medium, the M13 phage can be forced to incorporate BrdU in place of thymine during the replication of its DNA. nih.gov

Enzymatic Synthesis of Labeled DNA for Structural Studies

The enzymatic synthesis of DNA labeled with heavy atoms is a cornerstone technique for structural biology, particularly for X-ray crystallography and Nuclear Magnetic Resonance (NMR) studies. 5-Bromouracil, as a halogenated derivative of uracil, serves as an excellent tool for this purpose. wikipedia.orgnih.gov Its van der Waals radius is similar to that of a methyl group, allowing its corresponding deoxynucleoside triphosphate, 5-Bromo-2'-deoxyuridine triphosphate (BrdUTP), to be used by DNA polymerases as a substitute for thymidine triphosphate (dTTP) during DNA replication. nih.govyoutube.com

The process involves using a DNA template, a DNA polymerase enzyme, and a mixture of the four standard deoxynucleoside triphosphates (dATP, dCTP, dGTP), with BrdUTP completely or partially replacing dTTP. nih.gov The polymerase incorporates the 5-Bromouracil base opposite adenine residues in the newly synthesized DNA strand. nih.govpnas.org This method allows for the site-specific introduction of a heavy atom, which is crucial for solving the phase problem in X-ray crystallography through techniques like Multi-wavelength Anomalous Dispersion (MAD) or Single-wavelength Anomalous Dispersion (SAD).

Early studies on the enzymatic synthesis of DNA utilized this principle to investigate the mechanics of DNA replication. Researchers demonstrated that E. coli DNA polymerase could effectively use templates containing 5-Bromouracil to synthesize new DNA strands, and likewise, could incorporate bromouracil into new strands using a standard DNA template. nih.govpnas.org These experiments were fundamental in proving the semi-conservative replication model and understanding the fidelity of DNA polymerases.

Various enzymes can be employed for labeling nucleic acids, and the choice depends on the desired labeling strategy (internal or end-labeling). qiagen.com For internal labeling with 5-Bromouracil, DNA polymerases like E. coli DNA Polymerase I or Taq DNA polymerase are used in reactions such as PCR or nick translation to incorporate the modified nucleotide throughout the DNA molecule. qiagen.com

Analytical Techniques for Ribonucleoside Modification Analysis

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation, identification, and quantification of nucleosides and their modified variants, including 5-Bromouracil and its ribonucleoside. The method's sensitivity and specificity make it invaluable for analyzing complex biological mixtures.

In the context of 5-Bromouracil analysis, reversed-phase HPLC (RP-HPLC) is the most common approach. nih.govsielc.com This technique utilizes a nonpolar stationary phase (like an ODS, or C18, column) and a polar mobile phase. nih.gov A typical mobile phase might consist of an aqueous buffer, such as a phosphate (B84403) buffer or formic acid in water, mixed with an organic solvent like acetonitrile or methanol. sielc.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

Key HPLC Application Parameters:

| Parameter | Description |

|---|---|

| Stationary Phase | Typically a C18 (ODS) column with low silanol activity for good peak shape. nih.govsielc.com |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphoric acid, formic acid) and an organic modifier (e.g., acetonitrile). sielc.com |

| Detection | Ultraviolet (UV) absorbance detection is commonly used, as the pyrimidine (B1678525) ring of 5-Bromouracil has a strong absorbance maximum around 280 nm. nih.gov |

| Quantification | Achieved by comparing the peak area of the analyte to that of a calibration curve constructed from known concentrations of a standard. nih.gov |

The method can be optimized for high sensitivity, with quantification limits reaching the micromolar (µM) range. nih.gov Furthermore, 5-Bromouracil is sometimes used as an internal standard in HPLC methods developed for quantifying other related compounds, such as 5-fluorouracil, due to its structural similarity and distinct retention time. mdpi.com HPLC is also a critical preparatory step for mass spectrometry, serving to separate individual ribonucleosides from a digested RNA sample before they enter the mass spectrometer. mit.edunih.gov

Mass Spectrometry (MS) and LC-MS for Quantitative Analysis of Modified Ribonucleosides in tRNA

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has become a powerful and indispensable tool for the comprehensive analysis of post-transcriptional modifications in RNA, including transfer RNA (tRNA). mit.edusemanticscholar.org This approach offers high sensitivity and specificity, enabling the identification and quantification of the entire suite of modified ribonucleosides within a sample. mit.eduspringernature.com

A typical workflow for the quantitative analysis of modified ribonucleosides in tRNA using LC-MS involves several key stages: nih.govmit.edu

tRNA Purification: Total tRNA is isolated from cells and purified, often using HPLC, to separate it from other RNA species and cellular contaminants. mit.edu

Enzymatic Hydrolysis: The purified tRNA is completely digested into its constituent ribonucleosides using a cocktail of enzymes, such as nuclease P1 and phosphodiesterase, followed by dephosphorylation with alkaline phosphatase. This ensures that all modifications remain intact on the individual nucleoside units.

LC Separation: The resulting mixture of canonical and modified ribonucleosides is injected into an HPLC system, typically a reversed-phase column, for separation. researchgate.net This step resolves the complex mixture of isomers and isobars before they are introduced into the mass spectrometer. mit.edu

MS Detection and Quantification: The separated ribonucleosides are ionized, commonly using electrospray ionization (ESI), and analyzed by a tandem quadrupole mass spectrometer (QQQ). mit.edu Quantification is achieved using dynamic multiple reaction monitoring (DMRM), a highly sensitive and specific MS/MS technique. mit.eduresearchgate.net In DMRM, the mass spectrometer is programmed to detect a specific precursor-to-product ion transition for each modified nucleoside, allowing for precise quantification even for low-abundance species. nih.gov

This LC-MS platform allows for the relative quantification of dozens of modified ribonucleosides from just a few micrograms of tRNA in a single, rapid analysis (e.g., a 15-minute run). mit.edunih.govspringernature.com The data generated provides a "snapshot" of the tRNA modification landscape, which can be used to study how cellular stress, disease states, or environmental toxins lead to a "reprogramming" of tRNA modifications, ultimately impacting translational efficiency and protein synthesis. mit.edu This systems-level view is a significant advancement over traditional methods that were often labor-intensive, required radioactive labeling, and could only analyze one modification at a time. mit.edunih.gov

Cellular Metabolism and Endogenous Pathways

Competitive Utilization by Pyrimidine (B1678525) Salvage Pathways

5-Bromouracil (B15302) ribonucleoside, also known as 5-bromouridine (B41414), can be metabolized by cellular pyrimidine salvage pathways. These pathways recycle pyrimidine bases and nucleosides that result from the degradation of DNA and RNA. wikipedia.orgmdpi.com In this pathway, 5-bromouridine can act as a substrate for enzymes that typically process endogenous nucleosides like uridine (B1682114).

The key enzyme in the salvage of uridine is uridine kinase (or uridine-cytidine kinase), which phosphorylates uridine to form uridine monophosphate (UMP). wikipedia.org 5-bromouridine, as an analog of uridine, is recognized by this enzyme and is phosphorylated to 5-bromouridine monophosphate. This is a critical step for its incorporation into newly synthesized RNA. nih.govresearchgate.net Once phosphorylated to the triphosphate form (5-bromouridine triphosphate), it can be used by RNA polymerases, leading to its incorporation into RNA molecules. wikipedia.org This process is utilized in laboratory settings to label and study newly synthesized RNA. nih.govresearchgate.net

The base form, 5-bromouracil, can also be processed by the pyrimidine salvage pathway. The enzyme thymidine (B127349) phosphorylase can convert 5-bromouracil into 5-bromo-2'-deoxyuridine (B1667946), a mutagenic analog of thymidine. nih.gov This highlights how different components of the salvage pathway can process these halogenated pyrimidines, leading to their incorporation into nucleic acids.

Table 1: Key Enzymes in Pyrimidine Salvage and Their Substrates

| Enzyme | Endogenous Substrate | Analog Substrate | Product of Analog |

|---|---|---|---|

| Uridine Kinase | Uridine | 5-Bromouridine | 5-Bromouridine Monophosphate |

Endogenous Generation in Biological Systems

5-Bromouracil, the base component of 5-bromouracil ribonucleoside, can be generated endogenously within the human body. nih.gov This process is mediated by enzymes found in phagocytic immune cells, specifically eosinophil peroxidase (EPO) from eosinophils and myeloperoxidase (MPO) from neutrophils. nih.govnih.gov These enzymes are key components of the host's inflammatory response and play a role in killing pathogens.

During inflammation, activated eosinophils and neutrophils generate hydrogen peroxide (H₂O₂). EPO and MPO utilize this hydrogen peroxide to oxidize halide ions, such as bromide (Br⁻), into reactive brominating species like hypobromous acid (HOBr). nih.gov These powerful oxidants can then react with various biomolecules, including the pyrimidine base uracil (B121893). The reaction between HOBr and uracil results in the formation of 5-bromouracil. nih.gov Studies have shown that both eosinophil peroxidase and myeloperoxidase preferentially brominate uracil, especially under the moderately acidic conditions often found at sites of inflammation. nih.govnih.gov

Table 2: Enzymatic Generation of 5-Bromouracil

| Enzyme | Cellular Source | Reactants | Key Product |

|---|---|---|---|

| Eosinophil Peroxidase (EPO) | Eosinophils | Uracil, H₂O₂, Bromide (Br⁻) | 5-Bromouracil |

The endogenous production of halogenated nucleobases at sites of inflammation has been confirmed through direct detection in human tissues. Using sensitive and specific mass spectrometric methods, researchers have identified 5-bromouracil in neutrophil-rich human inflammatory tissue. nih.govnih.gov Its presence, along with 5-chlorouracil, provides strong evidence that phagocytes generate these compounds in vivo during an inflammatory response. nih.govresearchgate.net

The detection of 5-bromouracil in these tissues links the enzymatic activity of myeloperoxidase and eosinophil peroxidase to the formation of potentially mutagenic base analogs at sites of chronic inflammation. nih.gov The generation of 5-bromouracil in an inflammatory setting raises the possibility that it could be subsequently converted to its ribonucleoside or deoxyribonucleoside forms and incorporated into cellular RNA and DNA, potentially contributing to inflammation-associated mutagenesis and cytotoxicity. nih.govnih.gov

Future Directions and Emerging Research Avenues

Development of Antiviral Strategies Based on Viral Genome Disruption

A significant future direction for 5-bromouridine (B41414) lies in the development of antiviral strategies centered on the principle of lethal mutagenesis. unc.edunih.gov This approach aims to intentionally increase the mutation rate of a rapidly replicating RNA virus to a point that overwhelms its ability to produce viable offspring, leading to the collapse of the viral population. unc.edu

5-bromouridine functions as an analog of uracil (B121893) and can be incorporated into viral RNA during replication. youtube.comwikipedia.org The key to its mutagenic effect is its ability to exist in different tautomeric forms. wikipedia.org In its common keto form, it pairs with adenine (B156593) as expected. However, the electronegative bromine atom facilitates a shift to the enol form, which preferentially base-pairs with guanine (B1146940). youtube.com This mispairing during subsequent rounds of replication induces point mutations, typically transitioning from an A-U base pair to a G-C pair. youtube.comwikipedia.org

Early research demonstrated this mutagenic effect in bacteriophages, where the incorporation of 5-bromouracil (B15302) into the viral genome led to a reduction in fitness and replication efficiency. youtube.com More recent studies have explored derivatives like (E)-5-(2-bromovinyl)uridine, which shows marked activity against herpes simplex virus type 1 (HSV-1). nih.gov Furthermore, structurally similar analogs such as 2′-α-fluoro, 2′-β-bromouridine have shown potent activity against the Yellow fever virus by acting as a chain terminator, immediately halting RNA synthesis upon incorporation. researchgate.net This dual mechanism of mutagenesis and chain termination highlights the versatility of brominated nucleosides as antiviral candidates.

The strategy involves designing ribonucleoside analogs that cellular enzymes can convert into their triphosphate form, making them substrates for the virus's RNA-dependent RNA polymerase (RdRp). unc.edumdpi.com As the viral genome is rapidly amplified, the mutagenic analog becomes concentrated within the viral population, driving it toward extinction. unc.edu

| Compound/Analog | Target Virus | Observed Mechanism of Action | Key Finding |

|---|---|---|---|

| 5-Bromouracil | Bacteriophage T2 | Base analog incorporation leading to mutation. youtube.com | Altered the viral genome, reducing fitness and replication efficiency in a concentration-dependent manner. youtube.com |

| (E)-5-(2-bromovinyl)uridine (BVRU) | Herpes Simplex Virus 1 (HSV-1) | Inhibition of virus replication. nih.gov | Exhibited significant antiviral activity, suggesting it is metabolized to a more potent form like (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU). nih.gov |

| 2′-α-fluoro, 2′-β-bromouridine | Yellow Fever Virus (YFV) | RNA chain termination. researchgate.net | The active triphosphate form is incorporated by the viral RdRp and immediately halts further RNA synthesis. researchgate.net |

Exploration in RNA-Targeted Drug Design and Aptamer Evolution

Beyond its direct antiviral potential, 5-bromouridine is a valuable tool in the broader field of RNA-targeted drug design and the evolution of specialized RNA molecules called aptamers.

RNA-Targeted Drug Design

RNA is no longer seen as a passive messenger but as a critical regulator of cellular processes and a viable therapeutic target. alacrita.com Small molecules and oligonucleotides are being designed to interact with specific RNA structures to modulate gene expression. nih.gov In this context, 5-bromouridine serves as a powerful chemical probe to study RNA synthesis and degradation. nih.gov

Researchers can introduce 5-bromouridine to cells in a "pulse" to label newly synthesized RNA. nih.gov These labeled transcripts can then be isolated using antibodies specific to 5-bromouridine, a technique known as bromouridine immunoprecipitation (BrU-IP). nih.govnih.gov This method allows for the precise measurement of RNA production and stability, distinguishing between changes in transcription rates and RNA decay. nih.gov Such information is critical for designing drugs that, for example, correct aberrant pre-mRNA splicing, a process implicated in numerous diseases. researchgate.netmdpi.com The ability to track the lifecycle of specific RNAs provides deep mechanistic insight essential for the development of novel RNA-targeted medicines. mdpi.com

| Application | Technique | Purpose | Significance |

|---|---|---|---|

| RNA Metabolic Labeling | Pulse-labeling of cells with 5-bromouridine. nih.gov | To incorporate the analog into newly synthesized RNA transcripts. nih.govnih.gov | Enables the specific tracking and analysis of nascent RNA. nih.gov |

| Isolation of Nascent RNA | Bromouridine Immunoprecipitation (BrU-IP). nih.gov | To capture and purify RNA containing 5-bromouridine using specific antibodies. nih.govnih.gov | Allows researchers to study the dynamics of RNA synthesis and degradation rates for specific transcripts. nih.gov |

| Transcriptome-Wide Analysis | BrU-IP combined with next-generation sequencing (e.g., BRIC-seq). nih.gov | To measure RNA stability and synthesis across the entire transcriptome. nih.gov | Provides a global view of how drugs or disease states affect RNA metabolism, aiding in drug discovery. |

Aptamer Evolution

Aptamers are short, single-stranded DNA or RNA molecules that can fold into complex three-dimensional structures to bind to specific targets like proteins, small molecules, or cells with high affinity and specificity. researchgate.netresearchgate.net They are generated through an in vitro selection process called Systematic Evolution of Ligands by EXponential enrichment (SELEX). springernature.comnih.gov

The SELEX process starts with a vast, random library of nucleic acid sequences. nih.gov This library is incubated with the target, and sequences that bind are separated, amplified, and subjected to further rounds of selection with increasing stringency. researchgate.net The incorporation of modified nucleotides, such as 5-bromouridine, into the initial library can expand the chemical diversity of the aptamers. The bromine atom can form halogen bonds or other interactions, potentially enhancing the binding affinity and specificity of the resulting aptamers for their targets. Furthermore, the photosensitivity of 5-bromouracil can be exploited in photo-SELEX methods, where UV light is used to create covalent cross-links between the aptamer and its target, facilitating the isolation of high-affinity binders. researchgate.net The evolution of aptamers containing 5-bromouridine represents a promising strategy for creating novel diagnostic and therapeutic agents.

| Step | Description | Potential Role of 5-Bromouridine |

|---|---|---|